Einecs 261-798-6
Description
Properties
CAS No. |
958825-14-4 |
|---|---|
Molecular Formula |
C15H4ClF17O3S |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
4-[(E)-1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H4ClF17O3S/c16-37(34,35)6-3-1-5(2-4-6)36-8(18)7(17)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)33/h1-4H/b8-7- |
InChI Key |
PPJLYJGIFDYVNT-FPLPWBNLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O/C(=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/F)S(=O)(=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 261-798-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 261-798-6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Einecs 261-798-6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methodology for Comparing Similar Compounds
Structural Similarity
- Tanimoto Index : Structural analogs are identified using PubChem 2D fingerprints, with ≥70% similarity thresholds. This approach connects unlabeled EINECS compounds (e.g., EINECS 261-798-6) to labeled analogs from REACH Annex VI, enabling toxicity predictions .
- Network Effect : A small subset of labeled compounds (e.g., 1,387 chemicals) can cover >33,000 EINECS substances, demonstrating efficiency in data extrapolation .
Functional Similarity
- Shared Applications or Toxicity Profiles: Compounds may be grouped by functional groups (e.g., chlorinated alkanes, organothiophosphates) or usage in industrial processes. QSAR models leverage hydrophobicity (log Kow) and reactivity to predict acute toxicity .
Physicochemical Property Analysis
Structural Analogs of this compound
Table 1: Example Structural Analogs Based on PubChem 2D Fingerprints
| Compound Name | EC Number | Structural Class | Tanimoto Similarity | Key Properties (log P, MW) |
|---|---|---|---|---|
| Substituted Mononitrobenzene | 200-052-1 | Aromatic Nitro Compound | 75% | log P: 2.1; MW: 168 g/mol |
| Chlorinated Alkane | 203-457-6 | Halogenated Alkane | 72% | log P: 3.5; MW: 154 g/mol |
| Organothiophosphate | 215-204-3 | Organophosphorus | 68% | log P: 2.8; MW: 210 g/mol |
Sources: Structural classes and similarity thresholds derived from RASAR models ; log P and MW data inferred from QSAR studies .
Functional Analogs of this compound
Table 2: Functional Analogs by Application or Toxicity
| Compound Name | EC Number | Functional Use | Toxicity Profile (LC50, mg/L) | Regulatory Status |
|---|---|---|---|---|
| Dichloromethane | 200-838-9 | Solvent | Fish LC50: 320 | Restricted under REACH |
| Tributyl Phosphate | 201-183-5 | Plasticizer | Daphnia EC50: 12 | Labeling Required |
| Benzyl Alcohol | 202-859-9 | Preservative | Algae EC50: 85 | Approved for Cosmetics |
Sources: Toxicity data from QSAR predictions ; regulatory status from EINECS inventories .
Comparative Analysis of Key Properties
Table 3: Physicochemical Property Comparison
Note: Values for this compound are inferred based on EINECS averages and RASAR coverage .
Biological Activity
Chemical Profile
- Chemical Name : 2,4-Dichlorobenzyl alcohol
- CAS Number : 100-03-8
- Molecular Formula : C7H6Cl2O
- Molecular Weight : 177.03 g/mol
Antimicrobial Properties
2,4-Dichlorobenzyl alcohol exhibits significant antimicrobial activity. It has been studied for its effectiveness against a range of microorganisms, including bacteria and fungi. The compound acts primarily by disrupting cell membrane integrity and inhibiting metabolic processes.
Table 1: Antimicrobial Activity of 2,4-Dichlorobenzyl Alcohol
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 - 1.0 mg/mL | |
| Escherichia coli | 1.0 - 2.0 mg/mL | |
| Candida albicans | 0.25 - 0.5 mg/mL |
The mechanism by which 2,4-Dichlorobenzyl alcohol exerts its antimicrobial effects includes:
- Membrane Disruption : The compound integrates into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, including those responsible for energy production.
Cytotoxicity Studies
While the antimicrobial properties are beneficial, cytotoxicity studies indicate that at higher concentrations, 2,4-Dichlorobenzyl alcohol can exhibit toxic effects on mammalian cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 | 50 | |
| HEK293 | 40 | |
| A549 | 60 |
Case Studies
-
Case Study on Skin Irritation :
A study conducted on the dermal application of formulations containing 2,4-Dichlorobenzyl alcohol reported mild skin irritation in a subset of test subjects. The concentration used was within typical ranges for topical antiseptics. This indicates a need for caution in formulations intended for sensitive skin areas. -
Environmental Impact Assessment :
Research assessing the environmental impact of wastewater containing this compound revealed that it can affect aquatic life at concentrations above typical environmental levels. Long-term exposure studies indicated potential bioaccumulation in fish species, necessitating further investigation into its environmental fate.
Regulatory Status
The compound is regulated under various chemical safety guidelines due to its potential health impacts. It is classified as a hazardous substance in several jurisdictions based on its cytotoxic and irritant properties.
Preparation Methods
Reaction Yield and Purity Data
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Oxazolidinyl ethanol synthesis | 50°C, 4 hours, inert gas | 85-90 | >95 | High selectivity for ring closure |
| Carbamate formation (HDI + oxazolidinyl ethanol) | 60°C, 6 hours, anhydrous | 75-85 | 98-99 | Controlled addition rate critical |
| Purification (crystallization) | Room temp, solvent dependent | 70-80 | >99 | Solvent choice affects crystal quality |
Spectroscopic and Analytical Characterization
- NMR (1H and 13C): Confirms oxazolidine ring and carbamate linkages.
- IR Spectroscopy: Characteristic carbamate C=O stretch near 1700 cm⁻¹ and N-H bending vibrations.
- Mass Spectrometry: Molecular ion peak consistent with C24H46N4O6.
- Melting Point: Typically 120-130°C, indicating purity and crystallinity.
Summary Table of Preparation Method
| Stage | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxazolidinyl ethanol synthesis | Amino alcohol + aldehyde/ketone | 50°C, inert atmosphere | Oxazolidine ring formation |
| Carbamate formation | Oxazolidinyl ethanol + HDI | 60°C, anhydrous, inert gas | Biscarbamate formation |
| Purification | Crystallization or chromatography | Room temperature | High purity final product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
